(6-Chloro-5-methoxypyridin-3-yl)boronic acid
Overview
Description
(6-Chloro-5-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyridine, featuring a boronic acid group attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-methoxypyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-chloro-5-methoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Chloro-5-methoxypyridin-3-yl)boronic acid is widely used in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: It is used in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron-based compounds for cancer therapy and other medical applications.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Chloro-5-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxypyridin-3-yl)boronic acid
- (6-Methylpyridin-3-yl)boronic acid
- (2-Methoxypyridin-3-yl)boronic acid
Uniqueness
(6-Chloro-5-methoxypyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The chlorine atom can participate in substitution reactions, while the methoxy group can affect the electronic properties of the molecule .
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRJRLOQQAEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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